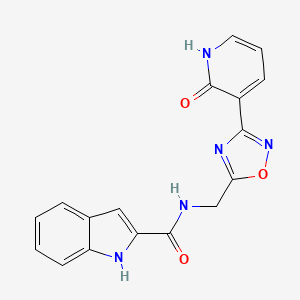

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C17H13N5O3 and its molecular weight is 335.323. The purity is usually 95%.

BenchChem offers high-quality N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition in Drug Discovery

Research has utilized 19F-nuclear magnetic resonance (NMR) spectroscopy to study the metabolism and disposition of potent HIV integrase inhibitors, highlighting the role of this technique in supporting the selection of candidates for further development. This methodology has been pivotal in identifying major metabolites and elucidating the metabolic pathways of related compounds, underscoring its utility in drug discovery programs (Monteagudo et al., 2007).

Antimicrobial and Antioxidant Activities

The synthesis and characterization of Schiff bases containing the indole moiety and their derivatives have demonstrated significant antimicrobial and antioxidant activities. This research provides a foundation for the development of new therapeutic agents based on the indole scaffold, offering potential applications in treating infections and oxidative stress-related conditions (Saundane & Mathada, 2015).

Antidiabetic Screening

Novel dihydropyrimidine derivatives have been synthesized and evaluated for their in vitro antidiabetic activity, employing the α-amylase inhibition assay. This work contributes to the search for new antidiabetic agents, highlighting the potential of dihydropyrimidine-based compounds in managing diabetes mellitus (Lalpara et al., 2021).

Cholinesterase Inhibition for Dementia Treatment

The synthesis of 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains and their analogs, followed by evaluation as acetyl- and butyrylcholinesterase inhibitors, points to their potential utility in treating dementias such as Alzheimer's disease. These compounds have demonstrated moderate dual inhibition, suggesting their role in developing therapies for neurodegenerative conditions (Pflégr et al., 2022).

Pharmacological Potential of Oxadiazole Derivatives

A review of oxadiazole and furadiazole-containing compounds has discussed their broad range of chemical and biological properties, including antibacterial, antiviral, and antitumor activities. This underscores the versatility and therapeutic potential of oxadiazole derivatives in drug design and development (Siwach & Verma, 2020).

Wirkmechanismus

Target of Action

The primary target of this compound is Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates histone H3K27 trimethylation to regulate the expression of tumor suppressor genes .

Mode of Action

The compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of H3K27 . This inhibits the trimethylation of H3K27, thereby preventing the silencing of targeted genes .

Biochemical Pathways

The inhibition of EZH2 affects the PRC2-mediated gene silencing pathway . By preventing the trimethylation of H3K27, the compound disrupts the normal function of PRC2, leading to the upregulation of genes that would otherwise be silenced . Many of these genes are tumor suppressors, so their upregulation can inhibit tumorigenesis .

Pharmacokinetics

These compounds typically demonstrate robust antitumor effects in vivo and are suitable for clinical trials .

Result of Action

The result of the compound’s action is the upregulation of tumor suppressor genes . This can lead to the inhibition of tumor growth and potentially the regression of existing tumors . The compound has demonstrated potent antitumor effects in preclinical models .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C for optimal stability . Additionally, the compound’s efficacy can be affected by the patient’s metabolic state, the presence of other drugs, and genetic factors that can influence the expression and activity of EZH2 .

Eigenschaften

IUPAC Name |

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3/c23-16-11(5-3-7-18-16)15-21-14(25-22-15)9-19-17(24)13-8-10-4-1-2-6-12(10)20-13/h1-8,20H,9H2,(H,18,23)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJJYTKRKSPVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=NC(=NO3)C4=CC=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide](/img/structure/B2843537.png)

![2-(4-Ethoxyphenyl)-5-(3-methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2843539.png)

![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one](/img/structure/B2843540.png)

![4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid](/img/structure/B2843541.png)

![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine](/img/structure/B2843542.png)

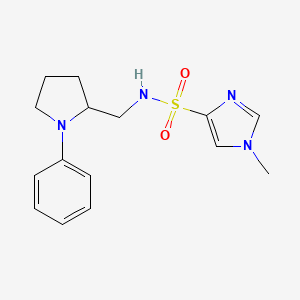

![7-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2843548.png)

![N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2843553.png)

![5-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2843554.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2843555.png)

![Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2843556.png)

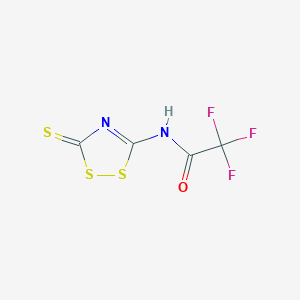

![Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate](/img/structure/B2843557.png)

![4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2843558.png)